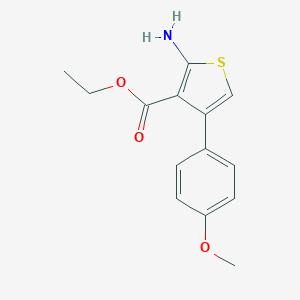

Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate

Descripción general

Descripción

MFCD01917484, también conocido como 2-amino-4-(4-metoxifenil)-3-tiofeno carboxilato de etilo, es un derivado del tiofeno. Este compuesto posee una variedad de propiedades, incluyendo la capacidad de actuar como un ligando, catalizador y fotosensibilizador. Se ha utilizado como un compuesto modelo para estudios bioquímicos y fisiológicos, así como para el descubrimiento y desarrollo de fármacos .

Métodos De Preparación

La síntesis de 2-amino-4-(4-metoxifenil)-3-tiofeno carboxilato de etilo implica varios pasos. La ruta sintética típicamente incluye la reacción de 4-metoxibenzaldehído con cianoacetato de etilo en presencia de acetato de amonio para formar el compuesto intermedio. Este intermedio se somete luego a ciclización con azufre elemental para producir el derivado de tiofeno deseado . Los métodos de producción industrial pueden involucrar pasos similares, pero están optimizados para la producción a gran escala, asegurando mayores rendimientos y pureza.

Análisis De Reacciones Químicas

El 2-amino-4-(4-metoxifenil)-3-tiofeno carboxilato de etilo experimenta varias reacciones químicas, incluyendo:

Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica, particularmente en el grupo amino, utilizando reactivos como haluros de alquilo o cloruros de acilo.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C14H15NO3S

- Molecular Weight : Approximately 273.34 g/mol

- Key Functional Groups : Amino group, methoxy group, carboxylate group

The presence of a methoxy group enhances the compound's solubility and bioavailability, making it a suitable candidate for various biological applications.

Chemistry

Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate serves as a ligand in coordination chemistry and as a catalyst in various organic reactions. It can form coordination complexes with metal ions, which are crucial for many catalytic processes. Its ability to undergo oxidation and reduction reactions further enhances its utility in synthetic chemistry.

Biology

The compound is utilized as a model for studying biochemical and physiological processes. Its interactions with biological molecules help elucidate mechanisms of action relevant to cellular functions.

Medicine

In the field of drug discovery and development, this compound has shown potential therapeutic properties:

- Anticancer Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies indicated that it induced apoptosis in MCF-7 breast cancer cells with an IC50 value ranging from 23.2 to 95.9 µM. In vivo studies on xenograft mouse models revealed a tumor mass reduction of 26.6% .

- Antimicrobial Properties : this compound exhibits antimicrobial activity against both gram-positive and gram-negative bacteria. Research has shown that nanoparticles coated with this compound demonstrate strong antibacterial effects against Staphylococcus aureus and Escherichia coli.

Apoptosis-Inducing Agents

Research has identified this compound as a scaffold for developing new apoptosis-inducing agents for breast cancer therapy. Its ability to induce cell death in cancer cells presents promising avenues for further drug development.

NCI Cancer Cell Line Panel Evaluation

The compound was evaluated in the NCI-60 cancer cell line panel, demonstrating potent antiproliferative effects across multiple cancer types, including leukemia and melanoma, with a GI50 value of approximately 10 nM.

Mecanismo De Acción

El mecanismo de acción del 2-amino-4-(4-metoxifenil)-3-tiofeno carboxilato de etilo implica su interacción con objetivos moleculares específicos. Como un ligando, puede unirse a iones metálicos y formar complejos de coordinación. Estos complejos pueden luego participar en varias vías bioquímicas, influyendo en los procesos celulares. Las propiedades fotosensibilizadoras del compuesto le permiten generar especies reactivas de oxígeno al exponerse a la luz, lo que puede inducir daño celular y apoptosis .

Comparación Con Compuestos Similares

El 2-amino-4-(4-metoxifenil)-3-tiofeno carboxilato de etilo es único debido a su combinación de propiedades como ligando, catalizador y fotosensibilizador. Los compuestos similares incluyen:

2-amino-3-tiofeno carboxilato de etilo: Carece del grupo metoxifenilo, lo que puede afectar su reactividad y aplicaciones.

4-Metoxifeniltiofeno: No tiene los grupos amino y carboxilato, lo que limita su potencial de química de coordinación.

2-amino-4-(4-metoxifenil)tiofeno: Estructura similar pero sin el grupo éster etílico, lo que puede influir en su solubilidad y reactividad

Estas comparaciones destacan las características estructurales únicas y las aplicaciones versátiles del 2-amino-4-(4-metoxifenil)-3-tiofeno carboxilato de etilo.

Actividad Biológica

Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate (EMPTC) is a thiophene derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

EMPTC is characterized by the following molecular formula:

- Molecular Formula : C14H15NO3S

- Molecular Weight : Approximately 273.34 g/mol

The presence of a methoxy group enhances the compound's solubility and bioavailability, making it a suitable candidate for various biological applications.

The biological activity of EMPTC can be attributed to several mechanisms:

- Ligand Binding : EMPTC acts as a ligand that can bind to metal ions, forming coordination complexes that participate in biochemical pathways influencing cellular processes.

- Photosensitization : The compound exhibits photosensitizing properties, generating reactive oxygen species (ROS) upon light exposure. This mechanism is crucial for inducing apoptosis in cancer cells.

- Microtubule Depolymerization : EMPTC has been shown to disrupt microtubule dynamics, which is essential for cell division and proliferation. This activity contributes to its antiproliferative effects against cancer cell lines .

Anticancer Activity

EMPTC has demonstrated significant anticancer properties across various studies:

- In Vitro Studies : In a study assessing the cytotoxicity of EMPTC against MCF-7 breast cancer cells, it induced apoptosis with a notable reduction in cell viability (26.86% at IC50 values ranging from 23.2 to 95.9 µM) .

- In Vivo Studies : In xenograft mouse models, treatment with EMPTC resulted in a substantial decrease in tumor mass (26.6% reduction), indicating its potential as an effective anticancer agent .

Antimicrobial Activity

EMPTC also exhibits antimicrobial properties:

- Mechanism : The compound alters membrane integrity and inhibits critical enzymatic functions within microbial cells, leading to bactericidal effects against both gram-positive and gram-negative bacteria.

- Research Findings : Studies have shown that EMPTC-coated nanoparticles possess strong antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential for use in treating infections .

Comparative Analysis with Related Compounds

To understand the unique properties of EMPTC, it is beneficial to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Properties |

|---|---|---|

| This compound | C14H15NO3S | Enhanced solubility due to methoxy group |

| Ethyl 2-amino-4-(phenyl)thiophene-3-carboxylate | C13H13NO2S | Lacks hydroxyl functionality, affecting reactivity |

| Ethyl 2-amino-4-(3-hydroxyphenyl)thiophene-3-carboxylate | C13H13NO3S | Different positioning of hydroxyl group influencing activity |

This table illustrates how variations in functional groups can significantly impact the biological behavior of thiophene derivatives.

Case Studies and Research Findings

- Apoptosis-Inducing Agents : Research has identified EMPTC as a scaffold for developing new apoptosis-inducing agents for breast cancer therapy. The compound's ability to induce cell death in cancer cells makes it a promising candidate for further drug development .

- NCI Cancer Cell Line Panel Evaluation : EMPTC was evaluated in the NCI-60 cancer cell line panel, demonstrating potent antiproliferative effects with a GI50 value of ~10 nM across multiple cancer types, including leukemia and melanoma .

Propiedades

IUPAC Name |

ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-3-18-14(16)12-11(8-19-13(12)15)9-4-6-10(17-2)7-5-9/h4-8H,3,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOUKGJUHCKVDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352483 | |

| Record name | ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15854-11-2 | |

| Record name | ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.